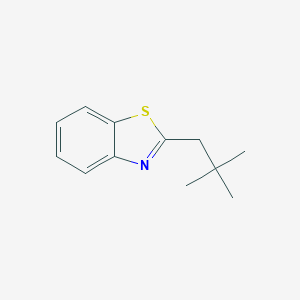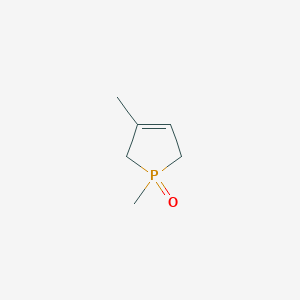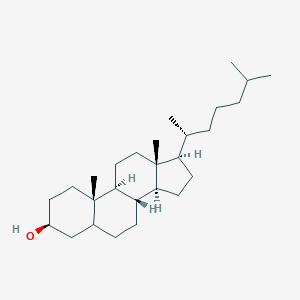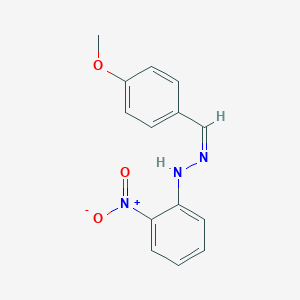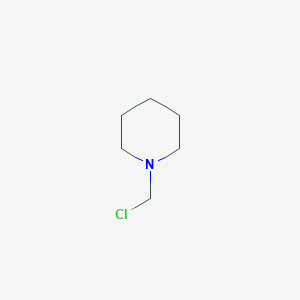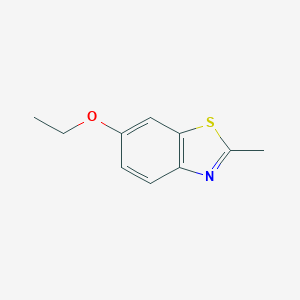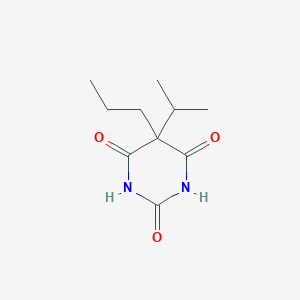
3-トリルボロン酸
概要
説明
3-Tolylboronic acid, also known as 3-methylphenylboronic acid, is an organic compound with the molecular formula C7H9BO2. It is a member of the boronic acid family, characterized by the presence of a boron atom bonded to a hydroxyl group and an aromatic ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds.
科学的研究の応用
3-Tolylboronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: It serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is an impurity of Eltrombopag, a drug used to treat low blood platelet counts in adults with chronic immune thrombocytopenia.
Industry: It is used in the production of advanced materials and polymers, contributing to the development of new technologies.
Safety and Hazards
3-Tolylboronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended .
将来の方向性
作用機序
Target of Action
3-Tolylboronic acid, also known as 3-Methylphenylboronic acid, is a biochemical reagent . It has been found to be an impurity of Eltrombopag , which is used to treat low blood platelet counts in adults with chronic immune (idiopathic) thrombocytopenia (ITP) . The primary target of Eltrombopag is the Metabotropic glutamate receptor 2 (mGluR2) , a therapeutic target for several neuropsychiatric disorders .
Mode of Action
It is known to be used in suzuki coupling reactions , which are a type of palladium-catalyzed cross-coupling reactions. These reactions are used to form carbon-carbon bonds by coupling boronic acids with organic halides .
Biochemical Pathways
It has been used in the synthesis of a potent negative allosteric modulator (nam) for mglur2 . This suggests that it may play a role in the modulation of glutamatergic neurotransmission .
Pharmacokinetics
It is known that the compound is slightly soluble in water , which may influence its bioavailability.
Result of Action
Its use in the synthesis of a potent nam for mglur2 suggests that it may contribute to the modulation of glutamatergic neurotransmission .
Action Environment
It is recommended to store the compound in a dark place, sealed, and at room temperature , suggesting that light, air, and temperature may affect its stability.
生化学分析
Cellular Effects
For instance, they can affect cell signaling pathways and gene expression .
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and resistant to degradation .
Metabolic Pathways
Boronic acids can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Boronic acids can potentially interact with various transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Boronic acids can potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions: 3-Tolylboronic acid can be synthesized through several methods. One common approach involves the borylation of aryl halides using diboron reagents in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields high purity products. Another method includes the direct borylation of aromatic compounds using boron tribromide and subsequent hydrolysis.
Industrial Production Methods: In industrial settings, the production of 3-tolylboronic acid often employs continuous flow processes to ensure high efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions allows for the large-scale synthesis of this compound with minimal by-products.
化学反応の分析
Types of Reactions: 3-Tolylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phenols.
Reduction: Reduction reactions can convert it into the corresponding boronic esters.
Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Palladium catalysts, such as palladium acetate, are essential for Suzuki-Miyaura coupling reactions, along with bases like potassium carbonate.
Major Products:
Oxidation: Phenols
Reduction: Boronic esters
Substitution: Biaryl compounds
類似化合物との比較
- 4-Tolylboronic acid
- 2-Tolylboronic acid
- Phenylboronic acid
- Methylboronic acid
Comparison: 3-Tolylboronic acid is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and selectivity in chemical reactions. Compared to 4-tolylboronic acid and 2-tolylboronic acid, the position of the methyl group in 3-tolylboronic acid provides distinct steric and electronic effects, making it suitable for specific synthetic applications. Phenylboronic acid and methylboronic acid, while similar in structure, lack the methyl group, resulting in different reactivity profiles.
特性
IUPAC Name |
(3-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO2/c1-6-3-2-4-7(5-6)8(9)10/h2-5,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQCPCFFYBKRLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370054 | |
| Record name | 3-Tolylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17933-03-8 | |
| Record name | 3-Methylphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17933-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Tolylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 3-methylphenylboronic acid be utilized to synthesize more complex metal-containing compounds?
A2: Yes, 3-methylphenylboronic acid can serve as a precursor for synthesizing boroxine-linked aluminum complexes. [] Researchers demonstrated that reacting LAlH(2) (L = HC(CMeNAr)(2), Ar = 2,6-iPr(2)C(6)H(3)) with 3-methylphenylboronic acid yields the compound LAl(μ-O). This demonstrates the potential of this boronic acid derivative in building blocks for complex metal-organic frameworks.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
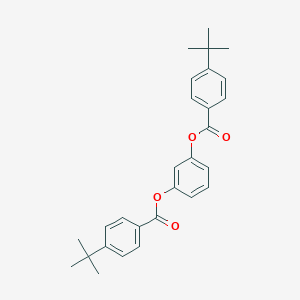
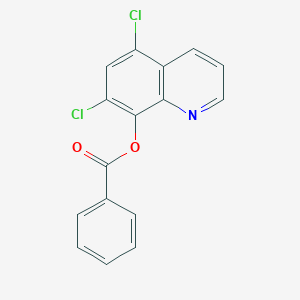
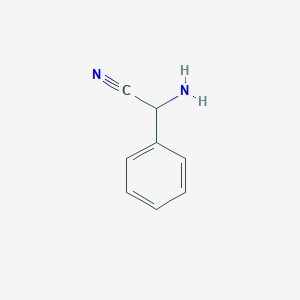
![[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)](/img/structure/B102234.png)
